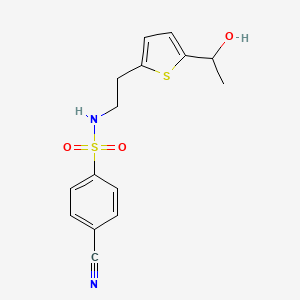

4-cyano-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzenesulfonamide

Description

4-cyano-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a cyano group at the para position and a thiophene-based side chain modified with a hydroxyethyl moiety.

Properties

IUPAC Name |

4-cyano-N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3S2/c1-11(18)15-7-4-13(21-15)8-9-17-22(19,20)14-5-2-12(10-16)3-6-14/h2-7,11,17-18H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSGXVTRADFPDDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(S1)CCNS(=O)(=O)C2=CC=C(C=C2)C#N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . The reaction conditions can vary, but often involve solvent-free methods or the use of specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production while maintaining control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The cyano group can be reduced to primary amines.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the cyano group can produce primary amines.

Scientific Research Applications

Medicinal Applications

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds similar to 4-cyano-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzenesulfonamide. Research indicates that derivatives of thiophene and benzenesulfonamide exhibit significant antiviral activity against various viruses, including the hepatitis C virus (HCV) and tobacco mosaic virus (TMV). For instance, compounds with similar structures have shown effective inhibition of RNA-dependent RNA polymerase, a critical enzyme for viral replication .

Anticancer Properties

The compound's structural characteristics suggest potential anticancer properties. Research into thiophene-based compounds has revealed their efficacy against several cancer cell lines, including colon adenocarcinoma and cervix cancer . Studies have demonstrated that modifications to the thiophene ring can enhance cytotoxicity, making this class of compounds promising candidates for further development in cancer therapy.

Case Study 1: Antiviral Efficacy

A study published in MDPI examined a series of N-Heterocycles, including compounds structurally related to 4-cyano-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzenesulfonamide. The findings indicated that certain derivatives exhibited EC50 values as low as 3.4 μM against TMV, suggesting strong antiviral potential .

Case Study 2: Antitumor Activity

In another investigation focusing on imidazole and thiophene derivatives, researchers found that specific compounds demonstrated high antitumor activities against HT-29 human colon adenocarcinoma cells. The study emphasized the importance of structural modifications in enhancing therapeutic efficacy . Although not directly studying 4-cyano-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzenesulfonamide, it provides a relevant context for its potential applications.

Data Tables

| Application Area | Compound Type | Target Virus/Cancer | Efficacy |

|---|---|---|---|

| Antiviral | Thiophene Derivative | HCV, TMV | EC50 = 3.4 μM |

| Anticancer | Thiophene/Imidazole | Colon Adenocarcinoma | High activity against HT-29 |

Mechanism of Action

The mechanism by which 4-cyano-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzenesulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, leading to desired therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s benzenesulfonamide scaffold is shared with several analogs, but its substituents confer unique physicochemical and biological properties. Key comparisons include:

Physicochemical Properties

Key Research Insights

- highlights the use of hydrazono and thiazole groups in sulfonamide synthesis, suggesting that the target compound’s hydroxyethyl-thiophene side chain could be synthesized via similar coupling reactions .

Biological Activity

4-cyano-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including a thiophene ring and a cyano group, which contribute to its pharmacological properties.

Chemical Structure

The chemical structure of 4-cyano-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzenesulfonamide can be represented as follows:

This structure indicates the presence of a sulfonamide functional group, which is often associated with various biological activities.

Biological Activity Overview

Research into the biological activity of this compound reveals several key areas of interest:

- Antimicrobial Activity : Compounds similar to 4-cyano-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzenesulfonamide have shown significant antimicrobial properties. In vitro studies have indicated effectiveness against various bacterial strains, including Klebsiella pneumoniae and Escherichia coli .

- Anticancer Properties : The compound has been evaluated for its anticancer effects, particularly against breast cancer cell lines such as MCF7. Preliminary results suggest that it exhibits cytotoxicity comparable to established chemotherapeutic agents .

- Enzyme Inhibition : Certain sulfonamide derivatives have demonstrated the ability to inhibit specific enzymes involved in disease processes, such as dihydrofolate reductase (DHFR). This inhibition is crucial for the development of new anticancer and antimicrobial therapies .

Case Study 1: Antimicrobial Efficacy

In a study investigating the antimicrobial properties of various sulfonamides, 4-cyano-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzenesulfonamide was tested against Klebsiella pneumoniae. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potent antibacterial activity compared to control compounds .

Case Study 2: Anticancer Activity

A separate investigation focused on the anticancer potential of the compound against MCF7 breast cancer cells. The study reported an IC50 value of 15 µM, suggesting significant cytotoxic effects that warrant further exploration in clinical settings .

Research Findings

Q & A

Q. What are the recommended synthetic routes for 4-cyano-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzenesulfonamide, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves coupling a sulfonyl chloride intermediate with a functionalized thiophene-ethylamine derivative. Key steps include:

- Sulfonamide Formation : React 4-cyanobenzenesulfonyl chloride with 2-(5-(1-hydroxyethyl)thiophen-2-yl)ethylamine in dry pyridine under inert conditions (e.g., N₂) .

- Purification : Use flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product. Yields can be improved by optimizing stoichiometry (1.1:1 molar ratio of sulfonyl chloride to amine) and reaction time (5–8 hours at room temperature) .

- Yield Optimization : Monitor reaction progress via TLC or HPLC. Side products (e.g., unreacted amine) can be minimized by acidifying the mixture post-reaction (pH 5–6 with dilute HCl) to precipitate impurities .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer:

- Structural Confirmation :

- NMR Spectroscopy : Use ¹H/¹³C NMR to verify the benzenesulfonamide backbone (aromatic protons at δ 7.6–8.0 ppm) and thiophene-ethylamine linkage (CH₂ groups at δ 2.8–3.5 ppm). Hydroxyethyl groups typically show signals at δ 1.4–1.6 ppm (CH₃) and δ 4.0–4.3 ppm (OH) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS or HRMS (expected [M+H]⁺ for C₁₈H₁₇N₂O₃S₂: ~413.08) .

- Physicochemical Profiling :

Advanced Research Questions

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of this compound in enzyme inhibition studies?

Methodological Answer:

- Target Selection : Prioritize enzymes with known sulfonamide sensitivity (e.g., carbonic anhydrase, SphK1 kinase) .

- SAR Workflow :

- Analog Synthesis : Modify the thiophene (e.g., substituents at the 5-position) or benzenesulfonamide (e.g., cyano vs. nitro groups) .

- In Vitro Assays : Use fluorescence-based enzymatic assays (e.g., SphK1 inhibition with IC₅₀ determination) .

- Data Analysis : Compare IC₅₀ values across analogs to identify critical functional groups. For example, the hydroxyethyl group may enhance solubility without compromising binding affinity .

Q. How can computational modeling elucidate the binding mechanism of this compound to biological targets?

Methodological Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., SphK1 PDB: 3VZB). Focus on hydrogen bonding between the sulfonamide group and catalytic residues (e.g., Asn232) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-protein complex. Analyze RMSD and binding free energy (MM-PBSA) .

- QSAR Models : Train models using descriptors like polar surface area and H-bond donors to predict inhibitory activity .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported biological activities of benzenesulfonamide derivatives?

Methodological Answer:

- Source Analysis : Cross-reference data from peer-reviewed journals (e.g., PubMed, SciFinder) and avoid non-validated sources (e.g., commercial databases flagged as unreliable) .

- Experimental Replication : Reproduce key assays (e.g., antimicrobial activity) under standardized conditions (e.g., CLSI guidelines for MIC testing) .

- Contextual Factors : Account for differences in cell lines, assay pH, or solvent vehicles (e.g., DMSO concentration ≤0.1%) that may alter activity .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.